3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione
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Overview
Description
3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione is a heterocyclic compound containing a thietane ring with a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione typically involves the reaction of thietane derivatives with hydroxyethylating agents under controlled conditions. One common method involves the use of diethanolamine and carbon dioxide in the presence of a heterogeneous catalyst such as K-La-MgO . The reaction is carried out at elevated temperatures and pressures to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxyethyl)-1,3-oxazolidin-2-one: A structurally similar compound with a different heterocyclic ring.
2-hydroxyethyl acrylate: Another compound with a hydroxyethyl group but a different core structure.
Uniqueness
3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione is unique due to its thietane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
1637751-73-5 |
---|---|
Molecular Formula |
C5H10O3S |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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